2,3-Dibromo-5-chloro-4-fluorobenzotrifluoride
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Overview
Description
2,3-Dibromo-5-chloro-4-fluorobenzotrifluoride is a halogenated aromatic compound with the molecular formula C7HBr2ClF4. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a trifluoromethyl group. It is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-chloro-4-fluorobenzotrifluoride typically involves the halogenation of a suitable precursor. One common method is the bromination of 5-chloro-2,3,6-trifluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-chloro-4-fluorobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the halogenated benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with methoxy or tert-butyl groups.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives of the compound.
Scientific Research Applications
2,3-Dibromo-5-chloro-4-fluorobenzotrifluoride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-Dibromo-5-chloro-4-fluorobenzotrifluoride exerts its effects depends on the specific application. In chemical reactions, the halogen atoms can participate in various substitution and addition reactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved are typically related to the functional groups present on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzotrifluoride: Similar in structure but lacks the bromine atoms.
1,4-Dibromo-2,5-difluorobenzene: Contains bromine and fluorine atoms but lacks the chlorine and trifluoromethyl group.
3,5-Dibromo-4-chlorotoluene: Similar halogenation pattern but with a methyl group instead of a trifluoromethyl group
Uniqueness
2,3-Dibromo-5-chloro-4-fluorobenzotrifluoride is unique due to the combination of bromine, chlorine, and fluorine atoms along with a trifluoromethyl group. This unique combination imparts specific chemical properties, making it valuable for various synthetic and industrial applications.
Properties
IUPAC Name |
3,4-dibromo-1-chloro-2-fluoro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2ClF4/c8-4-2(7(12,13)14)1-3(10)6(11)5(4)9/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNKACQRXGMHKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Br)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2ClF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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